(E)-gamma-Bisabolene: A Technical Guide for Researchers
(E)-gamma-Bisabolene: A Technical Guide for Researchers
An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Promising Sesquiterpene
This technical guide provides a comprehensive overview of (E)-gamma-Bisabolene (CAS No. 53585-13-0), a naturally occurring sesquiterpene of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the compound's chemical identity, physicochemical properties, synthesis and biosynthesis pathways, and notable biological activities, with a focus on its anti-cancer potential.
Chemical Identification and Properties
(E)-gamma-Bisabolene is a monocyclic sesquiterpene characterized by a cyclohexene ring with two exocyclic double bonds. Its precise chemical structure and stereochemistry are crucial for its biological function.
Table 1: Chemical Identifiers and Physicochemical Properties of (E)-gamma-Bisabolene
| Property | Value | Reference |
| CAS Number | 53585-13-0 | [1][2] |
| IUPAC Name | (4E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | [1] |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | [3] |
| Appearance | Light yellow to light yellow oily liquid | [3] |
| Boiling Point | 110-112 °C at 540 Pa | [2] |
| Solubility | Insoluble in water; soluble in some organic solvents. | [3] |
Synthesis and Biosynthesis
The generation of (E)-gamma-Bisabolene can be achieved through both chemical synthesis and biological pathways. Understanding these routes is critical for obtaining the compound for research and potential therapeutic applications.
Chemical Synthesis
A common synthetic route to gamma-bisabolene involves a Grignard reaction.[2] While various modifications exist, a general protocol is outlined below.
Experimental Protocol: Synthesis of gamma-Bisabolene via Grignard Reaction
Objective: To synthesize gamma-bisabolene through the reaction of a Grignard reagent with an appropriate aldehyde, followed by dehydration.
Materials:
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2-methyl-2-butenyl magnesium bromide (Grignard reagent)
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2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde
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Anhydrous ether or tetrahydrofuran (THF)
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Acid catalyst (e.g., SnCl₂ in concentrated H₂SO₄)
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Saturated ammonium chloride solution
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Drying agent (e.g., anhydrous magnesium sulfate)
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Standard laboratory glassware and distillation apparatus
Procedure:
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Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the Grignard reagent (2-methyl-2-butenyl magnesium bromide) is prepared or obtained commercially and dissolved in an anhydrous solvent like ether or THF. The flask is cooled in an ice bath.
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A solution of 2-(4-methyl-3-en-1-cyclohexyl)propionaldehyde in the same anhydrous solvent is added dropwise to the Grignard reagent solution with constant stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure the completion of the nucleophilic addition.
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Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate, forming gamma-bisabolene alcohol.
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The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine and dried over an anhydrous drying agent.
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Dehydration: The solvent is removed under reduced pressure to yield the crude gamma-bisabolene alcohol. An acid catalyst is added to the crude product.
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The mixture is heated under reflux at approximately 120-125 °C for 1 hour to induce dehydration.[2]
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Purification: The resulting crude gamma-bisabolene is purified by reduced pressure distillation, collecting the fraction at 110-112 °C and 540 Pa.[2]
Biosynthesis
In nature, (E)-gamma-bisabolene is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. The key enzyme responsible for this conversion is (E)-gamma-bisabolene synthase.
Caption: Biosynthesis pathway of (E)-gamma-Bisabolene from Acetyl-CoA.
Spectroscopic Characterization
The structural elucidation and confirmation of (E)-gamma-Bisabolene are typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Table 2: Spectroscopic Data for (E)-gamma-Bisabolene
| Technique | Key Observations | Reference |
| High-Resolution Mass Spectrometry (HRMS) | m/z (ESI)⁺ calcd for C₁₅H₂₄ ([M+H]⁺): 205.3935, found 205.1956 | [2] |
| ¹H NMR (400MHz, CDCl₃) | δ(ppm) 5.25 (m, 2H), 2.68 (d, 2H), 2.27 (t, 8H), 1.87 (s, 9H), 1.71 (s, 3H) | [2] |
Experimental Protocol: Spectroscopic Analysis
Objective: To confirm the identity and purity of synthesized or isolated (E)-gamma-Bisabolene.
Materials:
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Sample of (E)-gamma-Bisabolene
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Deuterated chloroform (CDCl₃) for NMR
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NMR spectrometer (e.g., 400 MHz)
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Mass spectrometer with an appropriate ionization source (e.g., ESI)
Procedure:
-
NMR Sample Preparation: A small amount of the purified compound is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube.
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NMR Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
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Mass Spectrometry Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
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Mass Spectrometry Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is determined. High-resolution mass spectrometry is used to confirm the elemental composition.
Biological Activity: Anti-Cancer Properties
(E)-gamma-Bisabolene has demonstrated potential as an anti-cancer agent. Its cytotoxic effects against various cancer cell lines have been a subject of research. A standard method to evaluate this is the MTT assay.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of (E)-gamma-Bisabolene on a cancer cell line.
Materials:
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Cancer cell line (e.g., T47D breast cancer cells)[4]
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Complete cell culture medium (e.g., RPMI)[4]
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(E)-gamma-Bisabolene stock solution (dissolved in a suitable solvent like DMSO)[4]
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well cell culture plates
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
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Compound Treatment: Prepare serial dilutions of (E)-gamma-Bisabolene in the cell culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).
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Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.[4]
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MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
(E)-gamma-Bisabolene is a sesquiterpene with well-defined chemical properties and established synthetic and biosynthetic pathways. Its promising anti-cancer activity warrants further investigation. The protocols and data presented in this guide are intended to facilitate future research into the therapeutic potential of this natural compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the described methodologies to their specific experimental needs.
